molecular formula C20H21N5O5S B15119399 5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B15119399
M. Wt: 443.5 g/mol
InChI Key: MEPPCDMSYUPLMC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. Common synthetic routes include:

Chemical Reactions Analysis

5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves the inhibition of specific kinases, such as TAK1. This inhibition occurs through binding to the kinase’s active site, preventing phosphorylation and subsequent signal transduction. The compound’s structure allows it to interact with key amino acid residues in the kinase, leading to its inhibitory effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21N5O5S

Molecular Weight

443.5 g/mol

IUPAC Name

5-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C20H21N5O5S/c1-23-16-12-15(2-3-17(16)30-20(23)26)31(27,28)24-9-6-14(7-10-24)13-29-19-5-4-18-21-8-11-25(18)22-19/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3

InChI Key

MEPPCDMSYUPLMC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)COC4=NN5C=CN=C5C=C4)OC1=O

Origin of Product

United States

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